

An In-Depth Technical Guide to Diphenylmethane-d2: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Diphenylmethane-d2

Cat. No.: B13828878

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylmethane-d2 (CAS Number: 3947-98-6), the deuterated analogue of diphenylmethane, is a valuable tool in advanced chemical research and pharmaceutical development. Its unique isotopic labeling allows for its use as an internal standard in quantitative mass spectrometry-based assays, offering enhanced accuracy and precision. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of **Diphenylmethane-d2**, with a focus on its utility in a scientific research and drug development context.

Chemical and Physical Properties

Diphenylmethane-d2, with the chemical formula $C_{13}H_{10}D_2$, is structurally identical to diphenylmethane, save for the substitution of two hydrogen atoms with deuterium on the methylene bridge. This isotopic substitution results in a slightly higher molecular weight compared to its non-deuterated counterpart. While specific experimental data for all physical properties of the deuterated compound are not readily available, the properties of diphenylmethane (CAS Number: 101-81-5) serve as a reliable reference point.

Table 1: Physicochemical Properties of Diphenylmethane and **Diphenylmethane-d2**

Property	Diphenylmethane	Diphenylmethane-d2
CAS Number	101-81-5	3947-98-6
Molecular Formula	C ₁₃ H ₁₂	C ₁₃ H ₁₀ D ₂
Molecular Weight	168.23 g/mol	170.25 g/mol [1]
Appearance	Colorless oil or white solid	Not specified, expected to be similar to diphenylmethane
Melting Point	22 to 24 °C[2]	Not specified, expected to be similar to diphenylmethane
Boiling Point	264 °C[2]	Not specified, expected to be similar to diphenylmethane
Density	1.006 g/mL[2]	Not specified, expected to be slightly denser than diphenylmethane
Solubility in Water	14 mg/L[2]	Not specified, expected to be similar to diphenylmethane
pKa of Methylene Protons	32.2[2]	Not specified, expected to be similar to diphenylmethane

The primary difference in chemical properties arises from the kinetic isotope effect, where the C-D bond is stronger and has a lower vibrational frequency than the C-H bond. This can lead to slower reaction rates when the cleavage of this bond is involved in the rate-determining step of a reaction.

Synthesis of Diphenylmethane-d2

The synthesis of **Diphenylmethane-d2** can be achieved by modifying established methods for the synthesis of diphenylmethane, such as the Friedel-Crafts alkylation, by utilizing a deuterated starting material. A common approach involves the reduction of benzophenone with a deuterated reducing agent.

Experimental Protocol: Synthesis via Reduction of Benzophenone

This protocol outlines a general procedure for the synthesis of **Diphenylmethane-d₂**.

Materials:

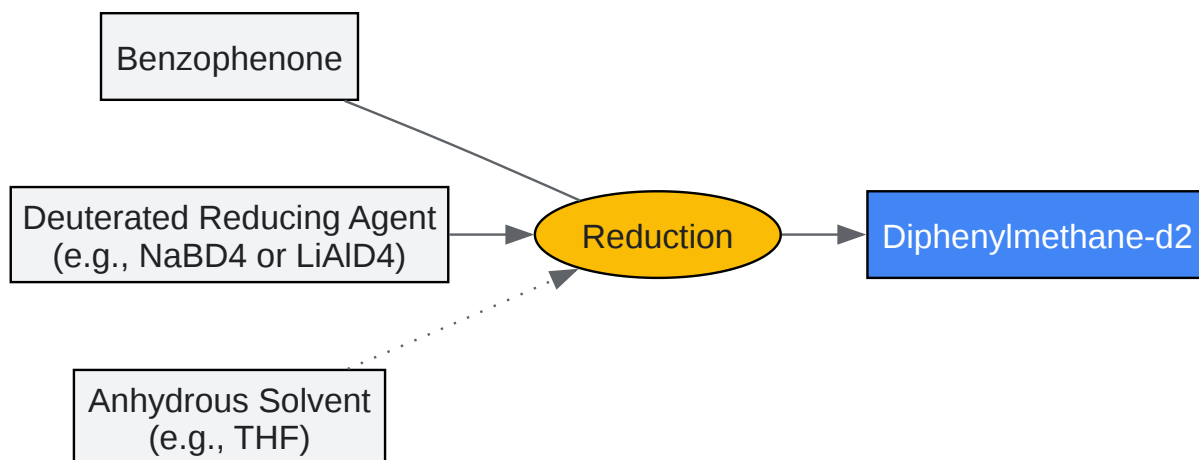
- Benzophenone
- Deuterated sodium borohydride (NaBD₄) or Lithium aluminum deuteride (LiAlD₄)
- Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
- Lewis acid catalyst (e.g., aluminum chloride (AlCl₃)), if necessary for certain reductions
- Hydrochloric acid (HCl), deuterated if necessary (DCI)
- Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

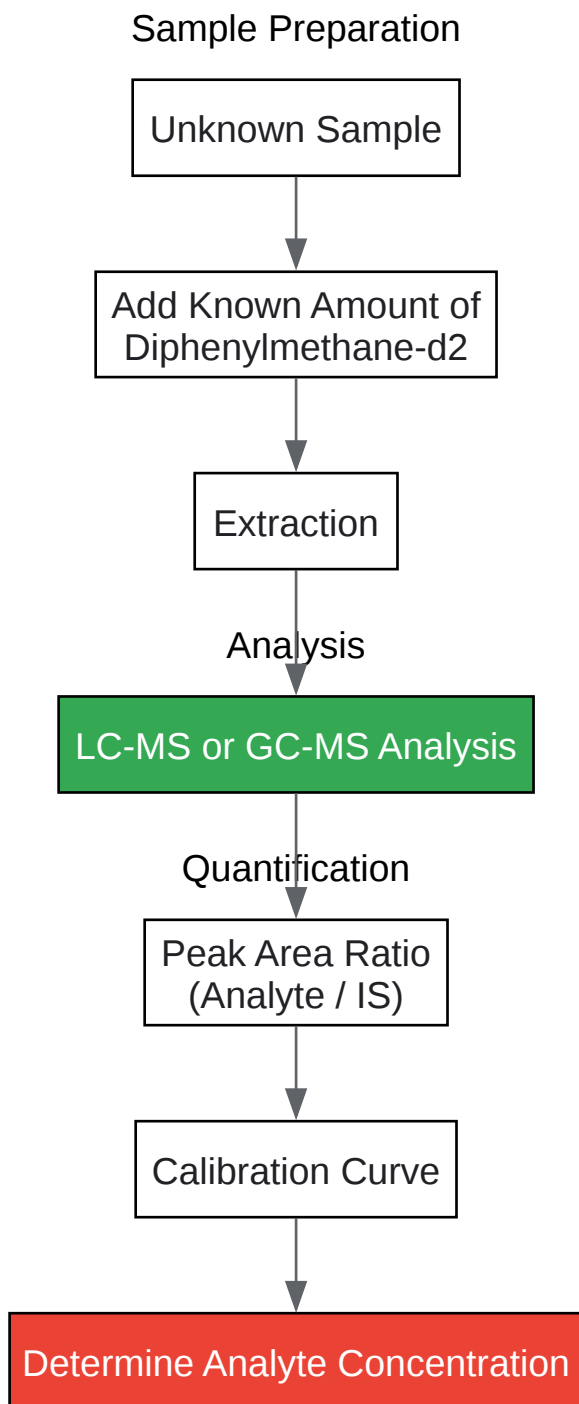
Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzophenone in the chosen anhydrous solvent.
- Cool the solution in an ice bath.
- Slowly add the deuterated reducing agent (e.g., NaBD₄ or LiAlD₄) to the stirred solution. The reaction is exothermic and should be controlled.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to ensure complete reaction.
- Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., DCI in D₂O to maintain deuterium labeling).
- Extract the product into an organic solvent.

- Wash the organic layer with brine and dry over an anhydrous drying agent.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the **Diphenylmethane-d2** using column chromatography or distillation.

Diagram 1: Synthesis of **Diphenylmethane-d2**





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References

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- To cite this document: BenchChem. [An In-Depth Technical Guide to Diphenylmethane-d2: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13828878#what-is-diphenylmethane-d2-and-its-chemical-properties]

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